Cas no 72948-96-0 (1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone)
![1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone structure](https://www.kuujia.com/scimg/cas/72948-96-0x500.png)
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone
- Ethanone, 1-(4-hydroxybicyclo[2.2.2]oct-1-yl)-
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- MDL: MFCD24701920
- Inchi: 1S/C10H16O2/c1-8(11)9-2-5-10(12,6-3-9)7-4-9/h12H,2-7H2,1H3
- InChI Key: SVEJAAQSGRPVRZ-UHFFFAOYSA-N
- SMILES: C(=O)(C12CCC(O)(CC1)CC2)C
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2231-1G |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone |
72948-96-0 | 97% | 1g |
¥ 3,960.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2231-100MG |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone |
72948-96-0 | 97% | 100MG |
¥ 990.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2231-500MG |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone |
72948-96-0 | 97% | 500MG |
¥ 2,640.00 | 2023-04-04 | |
eNovation Chemicals LLC | D658762-10G |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone |
72948-96-0 | 95% | 10g |
$3725 | 2024-07-21 | |
eNovation Chemicals LLC | D658762-250MG |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone |
72948-96-0 | 95% | 250mg |
$295 | 2024-07-21 | |
eNovation Chemicals LLC | D658762-100mg |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone |
72948-96-0 | 95% | 100mg |
$195 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2231-100mg |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone |
72948-96-0 | 97% | 100mg |
¥990.0 | 2024-04-17 | |
eNovation Chemicals LLC | D658762-100mg |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone |
72948-96-0 | 95% | 100mg |
$195 | 2025-02-20 | |
eNovation Chemicals LLC | D658762-100mg |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone |
72948-96-0 | 95% | 100mg |
$195 | 2025-02-21 | |
eNovation Chemicals LLC | D658762-1g |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone |
72948-96-0 | 95% | 1g |
$745 | 2025-02-21 |
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
Additional information on 1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone (CAS No. 72948-96-0): An Overview
1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone, also known by its CAS number 72948-96-0, is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of bicyclic ketones and is characterized by its bicyclo[2.2.2]octane core, which imparts structural rigidity and specific conformational preferences that can influence its interactions with biological targets.
The bicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry, often found in natural products and synthetic molecules with diverse biological activities. The presence of the 4-hydroxy group on the bicyclic core and the ethanone moiety adds further complexity and functionality to the molecule, making it an interesting candidate for various applications, including drug discovery and materials science.
Recent research has focused on the synthesis and biological evaluation of 1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone and its derivatives. Studies have shown that this compound exhibits promising pharmacological properties, such as anti-inflammatory, antioxidant, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that 1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.
In addition to its anti-inflammatory properties, 1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone has been investigated for its antioxidant activity. Oxidative stress is a key factor in the pathogenesis of various diseases, including neurodegenerative disorders and cardiovascular diseases. Research conducted at the University of California, Los Angeles (UCLA) found that 1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone effectively scavenged reactive oxygen species (ROS) and protected cells from oxidative damage, highlighting its potential as a neuroprotective agent.
The structural rigidity provided by the bicyclo[2.2.2]octane core also makes 1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone an attractive candidate for drug delivery systems and materials science applications. The unique conformational properties of this scaffold can be exploited to design molecules with enhanced stability and bioavailability, which are crucial factors in drug development.
Synthesis of 1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone typically involves multi-step procedures that include the formation of the bicyclic core followed by functionalization steps to introduce the hydroxyl and ketone groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.
One notable synthetic approach involves the use of transition-metal-catalyzed reactions to construct the bicyclo[2.2.2]octane core efficiently. For example, palladium-catalyzed intramolecular alkylations have been successfully employed to form the bicyclic ring system with high regioselectivity and yield. Subsequent functionalization steps can then be carried out using standard organic reactions to introduce the desired substituents.
In conclusion, 1-(4-hydroxy-1-bicyclo[2.2.2]octanyl)ethanone (CAS No. 72948-96-0) is a versatile compound with a range of potential applications in medicinal chemistry and materials science. Its unique structural features, combined with its promising biological activities, make it an important molecule for further research and development.
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